![molecular formula C13H10ClFN2OS B2400757 N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide CAS No. 1375988-67-2](/img/structure/B2400757.png)
N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide, also known as Compound A, is a novel small molecule that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to exhibit promising anti-inflammatory and anti-tumor properties, making it a valuable candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide A is not fully understood, but it is believed to exert its anti-inflammatory and anti-tumor effects through the inhibition of specific signaling pathways. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer development. By inhibiting NF-κB, N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide A can reduce the expression of pro-inflammatory cytokines and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide A has been found to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. Additionally, it has been found to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that play a role in the degradation of extracellular matrix and contribute to the development of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide A is its specificity towards NF-κB inhibition, which makes it a valuable tool for studying the role of NF-κB in various diseases. Additionally, it has been found to have low toxicity and good pharmacokinetic properties in preclinical studies, making it a promising candidate for further development. However, one limitation of N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide A is its relatively low potency compared to other NF-κB inhibitors, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide A. One area of interest is its potential use in combination therapy with other anti-cancer or anti-inflammatory agents. Additionally, further studies are needed to elucidate the mechanism of action of N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide A and its potential targets in different diseases. Finally, the development of more potent derivatives of N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide A may improve its therapeutic potential and expand its applications in the future.
Métodos De Síntesis
The synthesis of N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide A involves a multi-step process that includes the reaction of 3-chloro-4-(methylsulfanyl)aniline with 2-fluoropyridine-4-carboxylic acid, followed by the addition of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and inflammatory bowel disease. In preclinical studies, it has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to reduce inflammation and alleviate symptoms in animal models of arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylsulfanylphenyl)-2-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2OS/c1-19-11-3-2-9(7-10(11)14)17-13(18)8-4-5-16-12(15)6-8/h2-7H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCYUROWGBOIFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

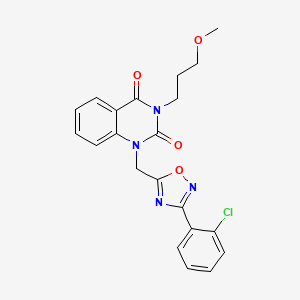
![(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B2400677.png)
![6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2400678.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2400680.png)
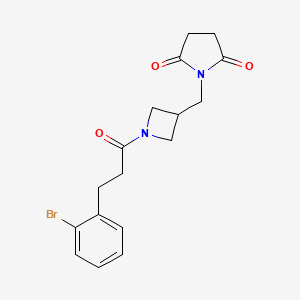
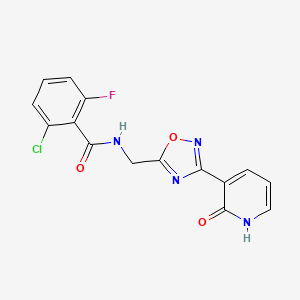
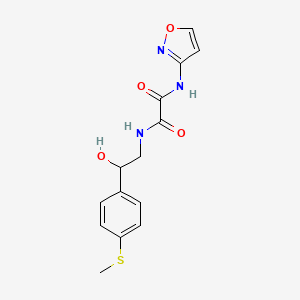
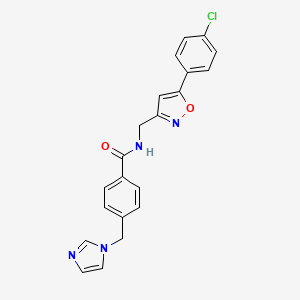

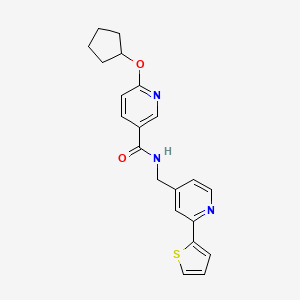
![N-benzo[g][1,3]benzothiazol-2-yl-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2400693.png)
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2400694.png)
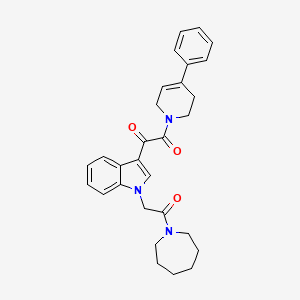
![Tert-butyl 8-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2400697.png)